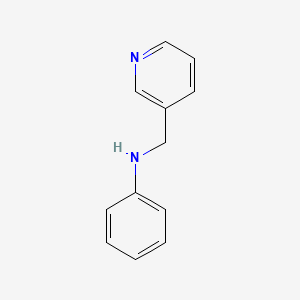
N-(pyridin-3-ylméthyl)aniline
Vue d'ensemble
Description
N-(pyridin-3-ylméthyl)aniline est un composé organique appartenant à la classe des phénylalkylamines. Ces composés sont caractérisés par un groupe amine secondaire lié d'une part à un groupe phényle et d'autre part à un groupe alkyle . Le composé a une formule moléculaire de C12H12N2 et un poids moléculaire de 184,24 g/mol .
Applications De Recherche Scientifique
N-(pyridin-3-ylmethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential as a therapeutic agent against various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
Target of Action
N-(pyridin-3-ylmethyl)aniline, also known as Phenyl-pyridin-3-ylmethyl-amine, primarily targets Inorganic pyrophosphatase in Burkholderia pseudomallei (strain 1710b) and Leukotriene A-4 hydrolase in humans . These targets play a crucial role in various biological processes.
Mode of Action
It’s known that the compound binds to its targets, potentially altering their function .
Analyse Biochimique
Biochemical Properties
N-(pyridin-3-ylmethyl)aniline plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with inorganic pyrophosphatase and leukotriene A-4 hydrolase . These interactions suggest that N-(pyridin-3-ylmethyl)aniline may influence enzymatic activities and metabolic pathways. The nature of these interactions involves binding to the active sites of these enzymes, potentially inhibiting or modulating their activity.
Cellular Effects
N-(pyridin-3-ylmethyl)aniline affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with leukotriene A-4 hydrolase suggests a role in inflammatory responses and immune cell signaling . Additionally, N-(pyridin-3-ylmethyl)aniline may impact cellular metabolism by modulating the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of N-(pyridin-3-ylmethyl)aniline involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. By binding to the active sites of enzymes like inorganic pyrophosphatase and leukotriene A-4 hydrolase, N-(pyridin-3-ylmethyl)aniline can inhibit their activity, leading to downstream effects on metabolic and signaling pathways . These interactions may also result in changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(pyridin-3-ylmethyl)aniline can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that N-(pyridin-3-ylmethyl)aniline remains stable under certain conditions, but its degradation products may have different biochemical activities . Long-term exposure to N-(pyridin-3-ylmethyl)aniline in in vitro or in vivo studies may result in cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of N-(pyridin-3-ylmethyl)aniline vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating enzyme activity and cellular signaling pathways. At higher doses, N-(pyridin-3-ylmethyl)aniline may cause toxic or adverse effects, such as tissue damage or oxidative stress . These threshold effects highlight the importance of dosage optimization in experimental studies.
Metabolic Pathways
N-(pyridin-3-ylmethyl)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its interaction with inorganic pyrophosphatase suggests a role in phosphate metabolism, while its effect on leukotriene A-4 hydrolase indicates involvement in lipid metabolism and inflammatory responses . These interactions can influence the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of N-(pyridin-3-ylmethyl)aniline within cells and tissues involve specific transporters and binding proteins. The compound may be actively transported across cell membranes or passively diffuse into cells, where it can accumulate in specific compartments . The distribution of N-(pyridin-3-ylmethyl)aniline within tissues can affect its localization and overall bioavailability.
Subcellular Localization
N-(pyridin-3-ylmethyl)aniline exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the interactions of N-(pyridin-3-ylmethyl)aniline with biomolecules and its overall biochemical activity.
Méthodes De Préparation
La synthèse de la N-(pyridin-3-ylméthyl)aniline peut être réalisée par diverses méthodes. Une méthode courante implique la réaction de l'aniline avec le chlorhydrate de 3-(chlorométhyl)pyridine en présence de carbonate de potassium comme base . Cette réaction est généralement réalisée dans des conditions douces sans nécessité de solvant, ce qui la rend adaptée à la production industrielle à grande échelle . Une autre méthode implique l'amidation oxydative des 2-méthylpyridines avec des amines en utilisant de l'acétate de cuivre et du soufre élémentaire dans le DMSO .
Analyse Des Réactions Chimiques
La N-(pyridin-3-ylméthyl)aniline subit plusieurs types de réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.
Réduction : Les réactions de réduction peuvent convertir la this compound en différentes formes réduites.
Substitution : Le composé peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Applications de la recherche scientifique
La this compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Elle est utilisée comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé a été étudié pour ses activités biologiques potentielles, y compris ses propriétés antivirales.
Médecine : La recherche a exploré son potentiel comme agent thérapeutique contre diverses maladies.
Industrie : Elle est utilisée dans la production de produits pharmaceutiques et autres produits chimiques fins.
Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il a été démontré qu'elle inhibe l'activité de certaines enzymes, telles que l'hydrolase de la leucotriène A-4 . Cette inhibition peut conduire à divers effets biologiques, y compris des activités anti-inflammatoires et antivirales .
Comparaison Avec Des Composés Similaires
La N-(pyridin-3-ylméthyl)aniline peut être comparée à d'autres composés similaires, tels que :
Aniline et anilines substituées : Ces composés partagent une structure similaire mais diffèrent par leurs groupes fonctionnels et leur réactivité.
Phénylalkylamines : Cette classe de composés comprend la this compound et d'autres molécules apparentées présentant des caractéristiques structurelles similaires.
Pyridines et dérivés : Ces composés contiennent un cycle pyridine et présentent des propriétés chimiques similaires.
La this compound se distingue par sa combinaison unique d'un cycle pyridine et d'un groupement aniline, qui lui confère des propriétés chimiques et biologiques distinctes .
Propriétés
IUPAC Name |
N-(pyridin-3-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11/h1-9,14H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXLHKJBRORJJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73570-11-3 | |
| Record name | N-(Pyridin-3-ylmethyl)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073570113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(PYRIDIN-3-YLMETHYL)ANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24B88BKX5U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(pyrimidin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2592022.png)
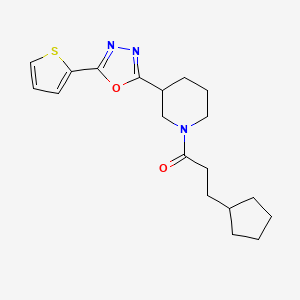
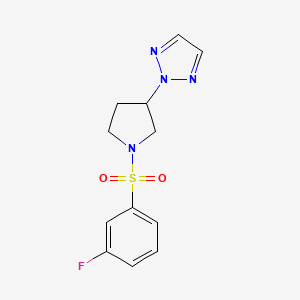
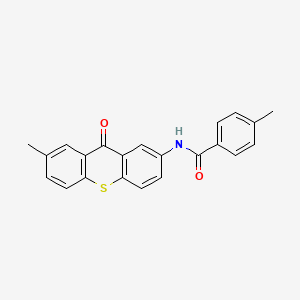
![(1S,3S,4S,7S)-3-bromo-1,7-dimethyl-7-(((4-methylpiperazin-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2592027.png)

![N-(4-ethoxyphenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2592033.png)
![N-benzyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2592037.png)


![2-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}ethanamine](/img/structure/B2592040.png)
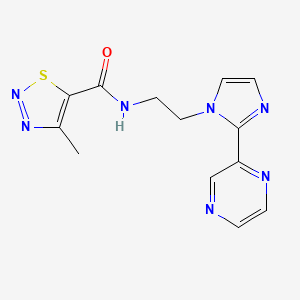
![2-(3,4-dimethoxyphenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2592042.png)
